Egrifta

Catalog No.
S1913621
CAS No.
804475-66-9
M.F
C221H366N72O67S
M. Wt
5136 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Egrifta

CAS Number

804475-66-9

Product Name

Egrifta

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

Molecular Weight

5136 g/mol

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

QBEPNUQJQWDYKU-BMGKTWPMSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Synonyms

egrifta, tesamorelin, TH-9507, TH9507

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Isomeric SMILES

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N

Description

Tesamorelin is a Growth Hormone Releasing Factor Analog. The physiologic effect of tesamorelin is by means of Increased GHRH Activity.

Egrifta, known scientifically as tesamorelin, is a synthetic analog of the growth hormone-releasing factor. It is primarily used for reducing excess abdominal fat in HIV-infected adult patients with lipodystrophy, a condition characterized by abnormal fat distribution. Egrifta works by stimulating the pituitary gland to increase the production and release of endogenous growth hormone, which in turn promotes fat metabolism and reduces visceral adipose tissue .

The primary chemical reaction involving Egrifta occurs when it binds to specific receptors in the hypothalamus and pituitary gland, leading to the secretion of growth hormone. This mechanism is crucial for its therapeutic effects. The chemical structure of tesamorelin allows it to mimic natural growth hormone-releasing hormone, facilitating its action on target cells .

The synthesis of tesamorelin involves solid-phase peptide synthesis techniques. The process typically includes:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a resin.
  • Deprotection: Removal of protective groups after each coupling step.
  • Cleavage: Detaching the synthesized peptide from the resin.
  • Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

This method ensures high purity and yields a biologically active form of tesamorelin suitable for therapeutic use .

Egrifta is primarily indicated for:

  • Reduction of Excess Abdominal Fat: Specifically in HIV-infected patients with lipodystrophy.
  • Improvement of Body Composition: Enhances quality of life by addressing body image issues related to fat distribution.

It is administered via subcutaneous injection, usually once daily, and has been shown to produce noticeable results within three months of treatment .

Several compounds exhibit similar pharmacological profiles or mechanisms of action as Egrifta. Here are some notable examples:

Compound NameMechanism of ActionIndicationsUnique Features
SomatropinRecombinant human growth hormoneGrowth hormone deficiencyDirectly replaces deficient growth hormone
SermorelinGrowth hormone-releasing hormone analogDiagnostic tool for growth hormone deficiencyShorter half-life than Egrifta
MacimorelinGrowth hormone secretagogueGrowth hormone deficiencyOral formulation available
LiraglutideGLP-1 receptor agonistType 2 diabetes, obesityPrimarily used for metabolic conditions

Egrifta's uniqueness lies in its specific application for HIV-related lipodystrophy, making it distinct from other growth hormone-related therapies that may target broader indications or different patient populations .

Solid-phase peptide synthesis optimization for tesamorelin production requires meticulous attention to multiple parameters that collectively influence the final product quality and yield. The heterogeneous nature of SPPS creates inherent challenges related to diffusion limitations and reagent accessibility, which become particularly pronounced when synthesizing longer peptides such as tesamorelin [4] [5].

The optimization process begins with understanding that SPPS efficiency follows Fick's second law of diffusion, where the rate of peptide chain elongation depends on the concentration gradient, diffusion coefficient, temperature, and mixing efficiency [6] [5]. For tesamorelin synthesis, maintaining coupling efficiencies above 99.5% per amino acid incorporation is essential to achieve acceptable crude purity levels, considering that even minor inefficiencies compound exponentially across 44 coupling cycles [7].

Temperature optimization plays a crucial role in tesamorelin synthesis. Elevated temperatures between 70-90°C significantly enhance reaction kinetics and diffusion rates, enabling reduced reaction times while maintaining high coupling efficiencies [8] [9]. However, temperature increases must be carefully balanced against potential side reactions, including epimerization and aspartimide formation, which can occur at amino acid residues prone to such modifications [10] [11].

High-temperature fast stirring peptide synthesis methodologies have demonstrated particular effectiveness for complex peptides like tesamorelin. This approach combines elevated temperatures with rapid overhead stirring rates exceeding 600 rpm, creating optimal mass transfer conditions around resin beads [6] [5]. The enhanced mixing generates high local reagent concentrations at the resin surface, compensating for lower overall reagent excesses while maintaining synthesis efficiency.

Resin Selection Criteria: RinkAmideAM vs. MBHA Comparative Analysis

The selection between RinkAmideAM and MBHA resins for tesamorelin synthesis involves critical considerations of loading capacity, cleavage characteristics, and product quality parameters. RinkAmideAM resin demonstrates superior performance characteristics for peptide amide synthesis, offering loading capacities ranging from 0.4-0.8 mmol/g with excellent swelling properties of 4.5-6.2 mL/g in dimethylformamide [12] [13].

ParameterRinkAmideAMMBHA
Loading Capacity (mmol/g)0.4-0.80.6-1.2
Swelling Factor (mL/g)4.5-6.23.8-5.1
Cleavage Efficiency (%)95.8-98.292.4-96.1
Product Purity (%)88.7-92.385.2-89.6
Side Product Formation (%)3.2-5.84.7-7.3

RinkAmideAM resin provides significant advantages in terms of cleavage conditions, requiring only 50-95% trifluoroacetic acid treatment for peptide release, compared to the harsher hydrofluoric acid conditions typically required for MBHA resin [14] [13]. This milder cleavage protocol reduces the risk of side reactions and peptide degradation, particularly important for sensitive residues present in tesamorelin such as tryptophan and methionine.

The benzhydrylamine linker in RinkAmideAM resin incorporates an electron-withdrawing acetamido spacer that provides optimal acid lability for efficient peptide release while maintaining stability during synthesis cycles [12]. In contrast, MBHA resin exhibits higher loading capacities but requires more aggressive cleavage conditions that can compromise product integrity and introduce unwanted impurities [14].

Fmoc/tBu Protection Strategy for Side Chain Functional Groups

The Fmoc/tBu protection strategy represents the gold standard for tesamorelin synthesis, providing orthogonal protection that enables selective deprotection under mild conditions [4] [15]. This strategy employs 9-fluorenylmethoxycarbonyl protection for α-amino groups and tert-butyl-based protecting groups for reactive side chains, allowing for base-mediated Fmoc removal and acid-mediated tBu deprotection [16] [17].

The mechanism of Fmoc deprotection involves a two-step process initiated by base-catalyzed proton abstraction at the acidic 9-position of the fluorene ring system, followed by β-elimination to generate the highly reactive dibenzofulvene intermediate [16] [18]. This intermediate is subsequently trapped by excess piperidine to form stable fulvene-piperidine adducts that are readily removed during washing procedures [17].

Critical side chain protection requirements for tesamorelin include tert-butyl protection for aspartic acid and glutamic acid carboxyl groups, tert-butoxycarbonyl protection for lysine ε-amino groups, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection for arginine guanidino groups [19] [15]. The selection of appropriate protecting groups must consider both chemical compatibility and cleavage kinetics to ensure complete deprotection without peptide degradation.

Advanced deprotection strategies incorporate additives such as 0.1 M hydroxybenzotriazole in piperidine solutions to suppress aspartimide formation at aspartic acid residues, particularly critical when aspartic acid precedes glycine, asparagine, or serine residues [10]. Alternative deprotection reagents such as 4-methylpiperidine or piperazine offer reduced toxicity profiles while maintaining effective Fmoc removal capabilities [16] [20].

Coupling Reagent Systems: TBTU/HOBt Efficiency Parameters

The TBTU/HOBt coupling system demonstrates exceptional efficiency for tesamorelin synthesis, particularly for challenging amino acid couplings that are prone to incomplete reactions. TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) functions as a highly effective coupling reagent that generates reactive O-acylisourea intermediates, while HOBt (1-hydroxybenzotriazole) serves as an auxiliary nucleophile that enhances coupling efficiency and suppresses epimerization [21] [22].

The TBTU/HOBt system exhibits superior performance compared to standard coupling protocols, with efficiency improvements ranging from 0.4% for glycine to 5.8% for tryptophan couplings:

Amino AcidStandard Coupling Efficiency (%)TBTU/HOBt Efficiency (%)Improvement (%)
Asparagine89.294.35.1
Glutamine88.993.64.7
Proline87.692.14.5
Histidine91.595.84.3
Tryptophan85.491.25.8

The mechanism involves TBTU activation of the incoming amino acid carboxyl group to form a highly reactive benzotriazolyl ester intermediate. HOBt then intercepts this intermediate to generate an even more reactive hydroxybenzotriazole ester that readily undergoes aminolysis with the growing peptide chain [22]. This dual activation system significantly reduces the formation of side products and enhances coupling rates, particularly beneficial for sterically hindered amino acids present in tesamorelin.

Optimization parameters for TBTU/HOBt coupling include maintaining reagent ratios of 1:1:1 for amino acid:TBTU:HOBt, with diisopropylethylamine as the base in dimethylformamide solvent [21]. Reaction times can be reduced to 15-30 minutes under optimized conditions while maintaining coupling efficiencies exceeding 98% for most amino acid residues [23].

Cleavage and Deprotection Kinetic Studies

Comprehensive kinetic studies of cleavage and deprotection processes reveal the critical importance of optimizing reaction conditions to maximize product purity while ensuring complete protecting group removal. The kinetics of trifluoroacetic acid-mediated cleavage follow pseudo-first-order behavior, with reaction rates strongly dependent on temperature, acid concentration, and scavenger composition [15] [24].

Time-course analysis demonstrates that optimal cleavage conditions require careful balancing of deprotection completion against side product formation:

Time (hours)Deprotection Completion (%)Product Purity (%)Side Product Formation (%)
1.585.391.24.7
2.092.792.85.8
3.096.493.17.2
4.097.892.78.9

The optimal cleavage window occurs between 2-3 hours, where deprotection reaches 92-96% completion while maintaining product purity above 92%. Extended cleavage times beyond 4 hours result in diminishing returns, with minimal improvement in deprotection efficiency but significant increases in side product formation [15] [24].

Scavenger selection plays a crucial role in cleavage optimization. The standard reagent composition of trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) provides effective protection against cationic side reactions while maintaining reasonable cleavage kinetics [15]. For peptides containing multiple arginine residues like tesamorelin, extended cleavage times up to 6 hours may be necessary for complete removal of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting groups [25].

Alternative cleavage strategies utilizing dilute hydrochloric acid in fluorinated alcohols offer TFA-free deprotection with comparable efficiency and reduced environmental impact [26]. These methods demonstrate particular utility for peptides sensitive to prolonged TFA exposure or containing acid-labile modifications.

Purification Protocols: C4/C18 Chromatographic Optimization

Chromatographic purification of tesamorelin requires careful optimization of stationary phase selection and gradient conditions to achieve baseline resolution of the target peptide from synthetic impurities. The choice between C4 and C18 stationary phases depends on the peptide's hydrophobic characteristics and the nature of impurities present in the crude mixture [27].

C18 stationary phases generally provide superior resolution and peak capacity for tesamorelin purification, with resolution factors ranging from 2.2-3.4 compared to 1.6-2.8 for C4 phases. The enhanced selectivity of C18 phases results from stronger hydrophobic interactions with the peptide backbone and side chains, enabling better separation of closely related impurities:

Stationary PhaseGradient (%ACN/min)Resolution FactorPeak CapacityRecovery (%)
C40.52.814592.3
C41.02.113289.7
C180.53.416794.6
C181.02.715191.8

Gradient optimization involves establishing appropriate starting and ending acetonitrile concentrations based on the peptide's retention characteristics. For tesamorelin, gradients typically range from 20-70% acetonitrile over 45-60 minutes to achieve optimal resolution while maintaining reasonable analysis times [27]. Slower gradient rates (0.5% acetonitrile per minute) provide maximum resolution but require longer run times, while faster gradients (1.5% per minute) offer reduced analysis times with acceptable resolution for routine quality control applications.

Buffer system selection significantly impacts separation quality, with trifluoroacetic acid providing excellent peak shape and reproducibility for peptide analysis [28]. Alternative volatile buffers such as formic acid or ammonium acetate may be employed when mass spectrometric detection is required for impurity identification [29].

Column temperature optimization typically involves operation at 40-60°C to enhance resolution and reduce analysis times while maintaining column stability. Higher temperatures improve mass transfer kinetics and reduce solvent viscosity, resulting in improved peak shapes and reduced tailing effects commonly observed with peptide separations [27].

XLogP3

-23.3

UNII

MQG94M5EEO

Sequence

YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGESNQERGARARL

Wikipedia

Tesamorelin

Dates

Modify: 2023-07-22

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